Anthrasteroid 1

Übersicht

Beschreibung

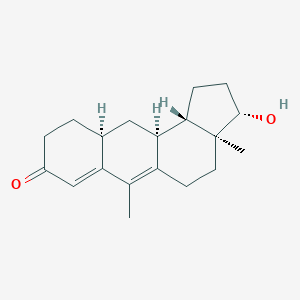

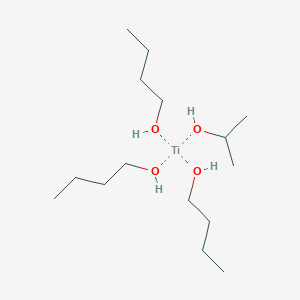

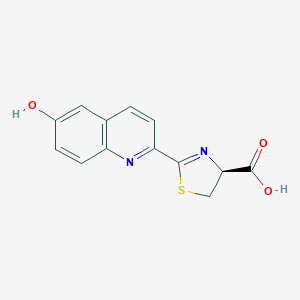

Anthrasteroids are a class of compounds that have been discussed for their formation since their discovery . They are derived from steroidal 5,7-dienes .

Synthesis Analysis

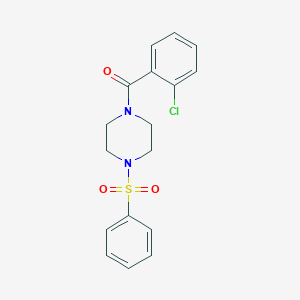

The synthesis of anthrasteroids involves the treatment of the adduct from a steroidal 5,7-diene and 4-phenyl-1,2,4-triazoline-3,5-dione with boron trifluoride–diethyl ether . This process leads to the formation of anthrasteroids . The synthesis of anthrasteroids has been discussed in various papers .Molecular Structure Analysis

The structure of the product derived from cholesta-5,7-dien-3β-ol has been determined by X-ray crystallography . This provides a detailed view of the molecular structure of anthrasteroids .Chemical Reactions Analysis

The formation of anthrasteroids involves a series of chemical reactions. These include double Wagner-Meerwein rearrangements . The various anthrasteroids are oxidised by dichlorodicyano-1,4-benzoquinone to the corresponding 14-enes .Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Cardiotoxicity of Anthracyclines : Anthracyclines like doxorubicin and daunorubicin are key in treating neoplastic diseases, but they also induce cardiomyopathy and heart failure. New aspects of their DNA damage in cancer cells, the role of iron and free radicals in cardiac damage, and the development of tumor-targeted formulations are crucial areas of research (Minotti, Menna, Salvatorelli, Cairo, & Gianni, 2004).

Penetration of Anthracyclines into Tumors : The slow penetration of anthracyclines into tumors and multicell spheroids, despite being clinically active against solid tumors, indicates a need for caution in predicting drug efficacy using conventional cell-culture systems (Durand, 2008).

Prevention of Anthracycline-Induced Cardiotoxicity : Cardioprotective drugs like RAAS blockers and β-blockers show benefit in preventing left ventricular ejection fraction reduction caused by anthracyclines, highlighting the potential of pharmacologic interventions in reducing cardiac damage (Caspani, Tralongo, Campiotti, Asteggiano, Guasti, & Squizzato, 2020).

Anthralin in Clinical Use for Psoriasis : Anthralin, an anthracycline derivative, has been used for over 60 years in treating psoriasis. Its efficacy is counterbalanced by drawbacks like staining and irritation, leading to ongoing research into its mechanism of action (Shroot, Schaefer, Juhlin, & Greave, 1981).

Mitoxantrone's Anticancer Activity : Mitoxantrone, an anthraquinone, shows significant clinical activity in treating breast cancer, acute leukemia, and lymphoma. Its mechanism of action involves DNA intercalation and electrostatic interactions (Shenkenberg & Von Hoff, 1986).

Atorvastatin in Preventing Anthracycline-Induced Cardiomyopathy : The efficiency of atorvastatin in protecting against cardiomyopathy induced by anthracyclines, despite their beneficial effects in malignancies, is an area of investigation (Acar, Kale, Turgut, Demircan, Durna, Demir, Meriç, & Ağaç, 2011).

Carvedilol's Protective Effects Against Cardiomyopathy : Prophylactic use of carvedilol in patients receiving anthracyclines can protect both systolic and diastolic functions of the left ventricle, indicating its potential in preventing cardiomyopathy (Kalay, Başar, Ozdoğru, Er, Cetinkaya, Dogan, Inanç, Oguzhan, Eryol, & Topsakal, 2006).

Molecular Target for Preventing Anthracycline-Induced Cardiotoxicity : Topoisomerase 2β is a promising target for preventing cardiotoxicity induced by anthracyclines, suggesting new strategies for its prevention (Vejpongsa & Yeh, 2013).

Novel Route to Anthrasteroids : A study describes a novel route to anthrasteroids, important for understanding their chemical properties and potential applications in various fields (Bosworth, Emke, Midgley, Moore, Whalley, Ferguson, & Marsh, 1977).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-14-7-8-19(2)17(5-6-18(19)21)16(14)9-12-3-4-13(20)10-15(11)12/h10,12,16-18,21H,3-9H2,1-2H3/t12-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGULMTJPHPUFCN-WKCWRMMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3(C(C2CC4C1=CC(=O)CC4)CCC3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@]3([C@H]([C@@H]2C[C@H]4C1=CC(=O)CC4)CC[C@@H]3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923460 | |

| Record name | 3-Hydroxy-3a,6-dimethyl-1,2,3,3a,4,5,9,10,10a,11,11a,11b-dodecahydro-8H-cyclopenta[a]anthracen-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120542-29-2 | |

| Record name | Anthrasteroid 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120542292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3a,6-dimethyl-1,2,3,3a,4,5,9,10,10a,11,11a,11b-dodecahydro-8H-cyclopenta[a]anthracen-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)

![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)

![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)